molecular formula C16H21N5O2 B2428955 (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034478-14-1

(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2428955
CAS No.: 2034478-14-1
M. Wt: 315.377
InChI Key: SMYBTOVFCCJZIT-UHFFFAOYSA-N
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Description

The compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex chemical entity that exhibits unique structural properties. This compound consists of a pyridazin-3-yl group linked to a pyrrolidine ring, which is further attached to a 1H-pyrazol-4-yl group. The presence of these functional groups suggests a multifaceted nature, potentially allowing it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can be achieved through several steps:

  • Formation of the 6-methylpyridazin-3-yl group:

    • This involves the methylation of pyridazine using methylating agents such as methyl iodide in the presence of a base.

  • Attachment to the pyrrolidine ring:

    • The 6-methylpyridazin-3-yl group can then be reacted with pyrrolidine under conditions that promote nucleophilic substitution.

  • Formation of the 1H-pyrazol-4-yl group:

    • This involves the alkylation of pyrazole using suitable alkylating agents such as 1,3,5-trimethylchloride.

  • Linking the groups:

    • The final step involves connecting the various functional groups through a carbonyl linkage. This typically requires the use of a carbonylating agent such as phosgene or triphosgene under controlled conditions to ensure the formation of the desired methanone compound.

Industrial Production Methods:

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

  • Use of automated synthesis machines to ensure precise control over reaction conditions.

  • Implementation of continuous flow reactors to improve reaction efficiency and scalability.

  • Optimization of purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups attached to the pyrazol-4-yl group. Common oxidizing agents like potassium permanganate or chromium trioxide may be used.

  • Reduction:

    • Reduction reactions can target the methanone group, converting it to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution:

    • The compound's aromatic rings may participate in electrophilic or nucleophilic substitution reactions. Reagents like halogens or nucleophiles such as sodium ethoxide can be employed.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Halogens, sodium ethoxide

Major Products:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • The compound can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block in organic synthesis.

Biology:

  • Potentially useful in the development of biochemical probes due to its structural complexity.

Medicine:

  • Could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.

Industry:

  • May find applications in material science, particularly in the development of novel materials with unique properties.

Mechanism of Action

The compound's mechanism of action would depend on its interaction with specific molecular targets. Potential mechanisms include:

  • Binding to enzyme active sites: Inhibiting or modulating enzyme activity.

  • Interaction with receptors: Altering receptor signaling pathways.

  • Modulation of protein-protein interactions: Affecting cellular processes.

Molecular Targets and Pathways:

  • Enzymes involved in metabolic pathways.

  • Receptors on cell surfaces.

  • Intracellular signaling proteins.

Comparison with Similar Compounds

  • (3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

  • (3-((6-fluoropyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Uniqueness:

  • The presence of the 6-methylpyridazin-3-yl group in the compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone distinguishes it from other similar compounds, potentially conferring unique chemical and biological properties.

This exploration of the compound this compound highlights its potential significance in various fields of research and industry Its multifaceted nature invites further investigation to fully elucidate its properties and applications

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-10-5-6-14(18-17-10)23-13-7-8-21(9-13)16(22)15-11(2)19-20(4)12(15)3/h5-6,13H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYBTOVFCCJZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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